molecular formula C16H16FNO5 B13051884 Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B13051884
M. Wt: 321.30 g/mol
InChI Key: WLSRIDBQOBWVRC-UHFFFAOYSA-N
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Description

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an isoxazole ring, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-(acetoxyphenyl)methyl-3-methylisoxazole-4-carboxylate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Mthis compound: Contains a methyl ester instead of an ethyl ester, which can affect its solubility and pharmacokinetic properties.

    Ethyl 5-(acetoxy(4-chlorophenyl)methyl)-3-methylisoxazole-4-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound notable for its unique structure, which includes an isoxazole ring and various functional groups. Its molecular formula is C16H16FNO5C_{16}H_{16}FNO_5, with a molecular weight of approximately 321.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its chemical reactivity:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen, which is often associated with various biological activities.
  • Acetoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Fluorinated Phenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Structural Comparison

Compound NameMolecular FormulaNotable Features
Ethyl 5-methylisoxazole-4-carboxylateC8H9NO3C_8H_9NO_3Lacks fluorine substitution; simpler structure.
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylateC13H12FNO3C_{13}H_{12}FNO_3Different position of fluorine; may exhibit different biological activities.
Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylateC15H14FNO3C_{15}H_{14}FNO_3Contains a benzoyl group instead of an acetoxy group; potential differences in reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds structurally similar to this compound. For instance, research has shown that derivatives of isoxazoles exhibit significant inhibitory effects on various cancer cell lines, including lung cancer cells (A549), with some compounds demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression. The presence of the acetoxy and fluorinated phenyl groups may enhance these interactions, potentially leading to increased cytotoxicity against cancer cells.

Case Studies

  • Study on Isoxazole Derivatives : A study evaluated several isoxazole derivatives for their anticancer activity against lung cancer cells. Among these, certain compounds exhibited excellent anticancer properties, suggesting that modifications in the structure can significantly influence biological outcomes .
  • Electrochemical Behavior : Research also indicates that isoxazoles can exhibit interesting electrochemical properties, which may correlate with their biological activities. Compounds were subjected to cyclic voltammetry, revealing intensive oxidation and reduction potentials that could be linked to their anticancer mechanisms .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Future Directions

Given the promising biological activities associated with isoxazole derivatives, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity will guide the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Investigating the specific pathways through which these compounds exert their effects on cancer cells.

Properties

Molecular Formula

C16H16FNO5

Molecular Weight

321.30 g/mol

IUPAC Name

ethyl 5-[acetyloxy-(4-fluorophenyl)methyl]-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H16FNO5/c1-4-21-16(20)13-9(2)18-23-15(13)14(22-10(3)19)11-5-7-12(17)8-6-11/h5-8,14H,4H2,1-3H3

InChI Key

WLSRIDBQOBWVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(C2=CC=C(C=C2)F)OC(=O)C

Origin of Product

United States

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